molecular formula C15H13BrO3S B3537549 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone

1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone

Cat. No. B3537549
M. Wt: 353.2 g/mol
InChI Key: BBNUGJZCLZHILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, also known as BMS-687453, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone works by inhibiting the activity of CK2, which is a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, survival, and apoptosis. By inhibiting CK2, 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone can disrupt the signaling pathways that promote cancer cell growth and survival. In inflammation and pain management, 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone can reduce the production of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activity of the NF-κB signaling pathway.
Biochemical and Physiological Effects:
1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been shown to have a selective inhibitory effect on CK2, with little or no effect on other protein kinases. This selectivity is important in reducing the potential for off-target effects and toxicity. 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has also been shown to have good oral bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone is its selective inhibition of CK2, which allows for more targeted and specific research. However, one limitation is the need for further studies to determine the optimal dosage and administration route for therapeutic use. Additionally, the potential for off-target effects and toxicity must be carefully considered in future research.

Future Directions

For 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone research include further studies on its potential therapeutic applications, such as cancer, inflammation, and pain management. Additionally, the development of more potent and selective CK2 inhibitors based on the structure of 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone may lead to improved therapeutic options. Further studies on the pharmacokinetics and toxicity of 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone are also needed to determine its safety and efficacy for clinical use.
Conclusion:
In conclusion, 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone is a promising compound that has gained attention in scientific research due to its potential therapeutic applications. Its selective inhibition of CK2 and ability to reduce the production of inflammatory cytokines make it a promising candidate for further development as a therapeutic agent. However, further studies are needed to determine its optimal dosage, administration route, and safety for clinical use.

Scientific Research Applications

1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and pain management. In cancer research, 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has shown promising results as a selective inhibitor of the protein kinase CK2, which is involved in cell proliferation and survival. Inflammation and pain management research have also shown potential for 1-(3-bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone due to its ability to inhibit the production of inflammatory cytokines and reduce pain sensitivity in animal models.

properties

IUPAC Name

1-(3-bromophenyl)-2-(4-methylphenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3S/c1-11-5-7-14(8-6-11)20(18,19)10-15(17)12-3-2-4-13(16)9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNUGJZCLZHILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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